

Technical Guide: Spectroscopic Analysis of Methyl 2-methoxynicotinate

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Compound of Interest

Compound Name: Methyl 2-methoxynicotinate

Cat. No.: B1337441

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of **Methyl 2-methoxynicotinate** using ^1H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Data Presentation

The following tables summarize the quantitative ^1H NMR and mass spectrometry data for **Methyl 2-methoxynicotinate**.

Table 1: ^1H NMR Data for **Methyl 2-methoxynicotinate**

| Chemical Shift (δ ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
|--------------------------------|--------------------------|---------------------------------|---------------------------------------------|
| 3.81 | Singlet (s) | 3H | Methoxy group (-OCH ₃) protons |
| 3.92 | Singlet (s) | 3H | Methyl ester (-COOCH ₃) protons |
| 7.11 | Doublet of doublets (dd) | 1H | Aromatic proton |
| 8.13 | Doublet of doublets (dd) | 1H | Aromatic proton |
| 8.38 | Doublet of doublets (dd) | 1H | Aromatic proton |

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1]

Table 2: Mass Spectrometry Data for **Methyl 2-methoxynicotinate**

| Ion | m/z Ratio | Method |
|--------------------|-----------|-----------------------------------------|
| [M+1] ⁺ | 168 | Low-Resolution Mass Spectrometry (LRMS) |

The observed m/z of 168 corresponds to the protonated molecule.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented data are as follows.

2.1. ¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

- **Methyl 2-methoxynicotinate** sample
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 2-methoxynicotinate** in 0.5-0.7 mL of deuterated solvent (DMSO-d₆) in a clean, dry vial. The use of deuterated solvents is crucial to avoid overwhelming the sample proton signals with solvent signals.^[2]
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically around 4-5 cm).
- **Spectrometer Setup:** Place the NMR tube into the spectrometer's probe. The instrument's strong applied magnetic field aligns the nuclear spins of the protons in the sample.^[2]
- **Data Acquisition:**
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set acquisition parameters (e.g., number of scans, pulse sequence).
 - Expose the sample to a range of radio frequencies to induce resonance.^[2]
- **Data Processing:**
 - Perform a Fourier transform on the acquired free induction decay (FID) signal.
 - Phase the resulting spectrum.

- Reference the spectrum (e.g., to the residual solvent peak).
- Integrate the peaks to determine the relative number of protons.[2]

2.2. Mass Spectrometry Protocol

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials and Equipment:

- **Methyl 2-methoxynicotinate** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Sample vials
- Mass Spectrometer (e.g., with Electron Impact or Electrospray Ionization)

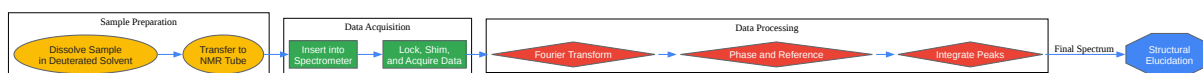
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent. For electrospray ionization (ESI), a concentration in the range of 10-100 micrograms per mL is often appropriate.[3] The sample must be free of inorganic salts, which can interfere with ESI.[3]
- **Introduction into the Mass Spectrometer:** Introduce the sample solution into the ion source. The molecules are then vaporized in a vacuum.[4]
- **Ionization:** The sample molecules are converted into ions.[4] Common methods include:
 - **Electron Impact (EI):** A high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation.[4]
 - **Electrospray Ionization (ESI):** A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[5]
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization

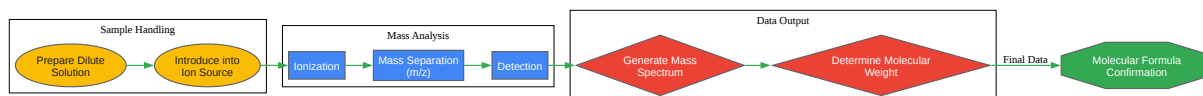
3.1. ^1H NMR Experimental Workflow



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Caption: Workflow for ^1H NMR Spectroscopy.

3.2. Mass Spectrometry Experimental Workflow



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Caption: Workflow for Mass Spectrometry.

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